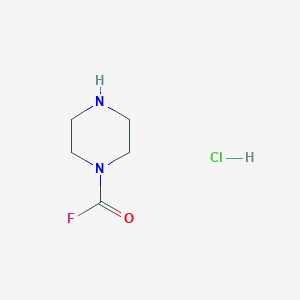

Piperazine-1-carbonyl fluoride;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

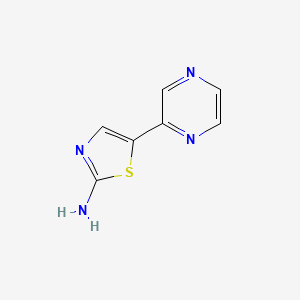

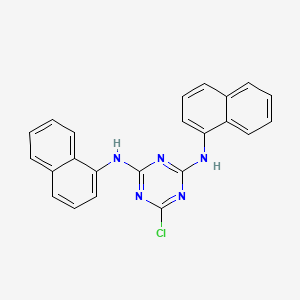

Piperazine-1-carbonyl fluoride;hydrochloride is a chemical compound used as a reagent in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .

Synthesis Analysis

The synthesis of piperazine derivatives has seen recent developments, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C5H9FN2O.ClH . The InChI code is 1S/C5H9FN2O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2;1H .Chemical Reactions Analysis

This compound may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .Physical And Chemical Properties Analysis

The molecular weight of this compound is 168.6 . It is a powder form and has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Pharmacological Effects and Synthesis

Serotonin Receptor Agonist

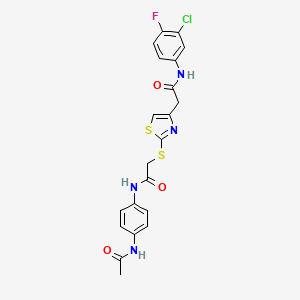

1-(m-Chlorophenyl)piperazine (CPP), a compound related to piperazine, has been found to be a potent inhibitor of serotonin binding to membrane receptors in rat brain, indicating its potential as a serotonin receptor agonist. This attribute makes it relevant for studies on depression and other neurological conditions (Fuller et al., 1981).

Biodegradation of Antibiotics

Research on the degradation of fluoroquinolone antibiotics by Labrys portucalensis F11 has shown the ability to degrade compounds with piperazine rings, highlighting the environmental implications and potential for wastewater treatment applications (Amorim et al., 2014).

Radiopharmaceuticals

The synthesis of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, demonstrates the utility of piperazine derivatives in developing diagnostic tools for neurological research, particularly for disorders such as Parkinson's disease and drug addiction (Haka & Kilbourn, 1990).

Carbon Capture

A study on the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture processes illustrates the chemical interactions relevant to carbon capture technology, offering insights into reducing carcinogenic by-products in this environmental application (Goldman et al., 2013).

Fluorescence Band Shift for Oxytetracycline Detection

Piperazine modified carbon quantum dots have been developed for the specific visual detection of oxytetracycline, indicating the potential for highly sensitive and selective biosensors in pharmaceutical and environmental monitoring (Yang et al., 2019).

Mécanisme D'action

Target of Action

Piperazine-1-carbonyl fluoride;hydrochloride primarily targets the gamma-aminobutyric acid (GABA) receptors located on muscle membranes. These receptors play a crucial role in regulating muscle tone and neuronal excitability. By binding to these receptors, this compound influences the nervous system’s control over muscle contractions .

Mode of Action

This compound interacts with GABA receptors by acting as an agonist. This interaction leads to the hyperpolarization of nerve endings, which results in the inhibition of neurotransmitter release. Consequently, this causes flaccid paralysis of the targeted muscles, effectively immobilizing them .

Biochemical Pathways

The action of this compound affects the GABAergic pathway. By enhancing the inhibitory effects of GABA, the compound reduces neuronal excitability and muscle contractions. This pathway is crucial for maintaining the balance between excitation and inhibition in the nervous system .

Pharmacokinetics

This compound exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is absorbed into the bloodstream and distributed to target tissues. It undergoes partial metabolism in the liver and is excreted primarily through the kidneys. These pharmacokinetic properties influence the compound’s bioavailability and duration of action .

Result of Action

The molecular and cellular effects of this compound include the inhibition of muscle contractions and the induction of flaccid paralysis. This results in the effective immobilization of the targeted organisms, making them easier to expel from the body. The compound’s action on GABA receptors ensures a targeted and efficient response .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, extreme pH levels or high temperatures may affect the compound’s stability and potency. Additionally, interactions with other medications or substances can alter its effectiveness and safety profile .

: DrugBank

Safety and Hazards

The safety information for Piperazine-1-carbonyl fluoride;hydrochloride includes several hazard statements: H302, H312, H314, H332, H335. Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Orientations Futures

The Piperazine scaffold is a privileged structure frequently found in biologically active compounds. Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc. This is one of the reasons why piperazine based compounds are gaining prominence in today’s research . Future research on the selective C H functionalization of the piperazine ring by a range of interested chemists is encouraged .

Propriétés

IUPAC Name |

piperazine-1-carbonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYIGCUJRPCTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)

![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)

![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)